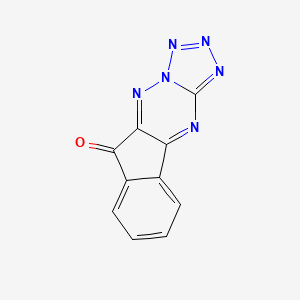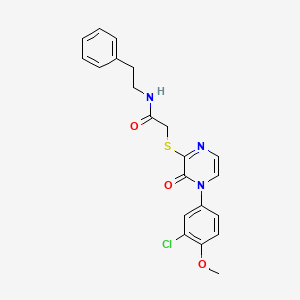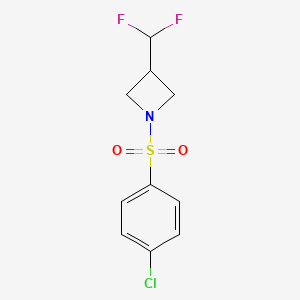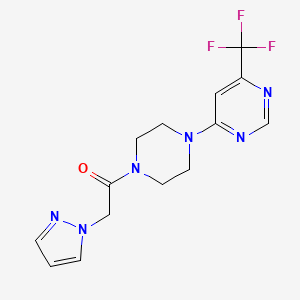
PDK1/Akt/Flt Dual Pathway Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The PDK1/Akt/Flt Dual Pathway Inhibitor is a cell-permeable compound that selectively induces apoptosis in Acute Myelogenous Leukemia (AML) with little effect on normal CD34+ AML progenitor cells . It controls the biological activity of PDK1/Akt/Flt and is primarily used for Phosphorylation & Dephosphorylation applications .
Physical And Chemical Properties Analysis
The PDK1/Akt/Flt Dual Pathway Inhibitor is a solid, yellow compound . It is soluble in DMSO at 10 mg/mL . It has a molecular weight of 224.18 .Wissenschaftliche Forschungsanwendungen
Cancer Research: Acute Myeloid Leukemia (AML)
The dual inhibition nature against both PDK1/Akt and Flt3/PIM signaling pathways allows effective killing of AML cells that are resistant to inhibitors targeting only the PDK1/Akt pathway. This has shown promising results in AML with wild-type Flt3, single mutant ITD/D835, and double mutant Flt3-ITD-TDK .
Cancer Research: Breast Cancer
In breast cancer cell lines, the stability of PDK1 protein is crucial. Inhibition of PDK1 can lead to notable protein degradation, affecting cancer growth and survival .
Cancer Research: Lung Cancer
The PDK1/Akt signaling axis is implicated in TKI resistance in EGFR-mutant lung cancer. Silencing SLC12A8 expression inhibits oncogenic PDK1/AKT signaling, restoring TKI sensitivity in lung cancer cells .
Neurology: Neuronal Migration
The PDK1–Akt pathway regulates radial neuronal migration and microtubules in the brain. Inactivation impairs the coordinated movement of the nucleus and centrosome during neuronal migration .
Neurology: Cortical Interneurons
PDK1 regulates the survival of developing cortical interneurons. Inhibition of the PDK1/AKT/GSK3 pathway causes cell proliferation defects by inducing cell cycle arrest, impacting cortical interneuron numbers .
Cardiology: Cardiac Dysfunction
Inhibition of PHLPP1 ameliorates cardiac dysfunction via activation of the PDK1/Akt pathway, suggesting a potential therapeutic target for heart diseases .
Wirkmechanismus
Target of Action
The primary targets of the PDK1/Akt/Flt Dual Pathway Inhibitor are PDK1 and Akt . PDK1 (Phosphoinositide-dependent kinase-1) and Akt (also known as Protein Kinase B) are pivotal enzymes in the PI3K/AKT signaling pathway, which plays a crucial role in regulating various cellular processes such as growth, survival, and metabolism .
Mode of Action
The PDK1/Akt/Flt Dual Pathway Inhibitor directly inhibits both PDK1 and Akt activities in a dose-dependent manner . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival .
Biochemical Pathways
The PDK1/Akt/Flt Dual Pathway Inhibitor affects the PI3K/AKT and Flt3/PIM signaling pathways . The dual inhibition nature against both these pathways allows effective killing of Acute Myelogenous Leukemia (AML) cells that are otherwise resistant to inhibitors that target only the PDK1/Akt pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The PDK1/Akt/Flt Dual Pathway Inhibitor selectively induces apoptosis in AML cells with little effect on normal CD34+ AML progenitor cells . It effectively kills AML cells, including those with wild-type Flt3, single mutant ITD/D835, and double mutant Flt3-ITD-TDK .
Action Environment
It is known that the compound should be protected from light and can be stored at temperatures between 2-8°c .
Eigenschaften
IUPAC Name |
10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANHMGWPXVBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PDK1/Akt/Flt Dual Pathway Inhibitor | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)



![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)
![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)

![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)